molecular formula C20H21NO4 B2853926 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid CAS No. 1502496-59-4

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid

Cat. No.: B2853926
CAS No.: 1502496-59-4
M. Wt: 339.391
InChI Key: FJQMOICNHNBVMZ-UHFFFAOYSA-N
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid is a γ-amino acid derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions (e.g., piperidine). This compound features a methyl substituent at the β-position (C3) of the butanoic acid backbone, which introduces steric effects that influence its conformational flexibility and reactivity during peptide coupling. Its molecular formula is C₂₃H₂₃NO₄, with a molecular weight of 377.43 g/mol .

The compound is synthesized via reaction of 4-amino-3-methylbutanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in tetrahydrofuran (THF), achieving a high yield of 96% and purity confirmed by elemental analysis (Found: C 73.90%, H 5.10%, N 3.65%; Calc.: C 73.98%, H 5.13%, N 3.75%) . Its primary application lies in peptide synthesis, where it serves as a building block for introducing sterically hindered residues into peptide chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQMOICNHNBVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s removal allows the amino acid to form peptide bonds with other amino acids, leading to the formation of peptides. The exact downstream effects would depend on the specific peptides being synthesized.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The Fmoc group is stable under basic conditions but can be removed under acidic conditions. This property allows the controlled synthesis of peptides. Other environmental factors that could influence the compound’s action include temperature and the presence of other reactants or catalysts.

Biological Activity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a compound widely utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in various biological applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₂₃H₂₅NO₄
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 2171164-46-6

Biological Activity

The biological activity of this compound can be evaluated through its interactions with various biological systems:

  • Peptide Synthesis : The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial for constructing complex peptides with high specificity and yield.
  • Drug Development : The compound's structural features enable it to serve as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for targeting specific diseases.
  • Bioconjugation : It is used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Understanding these interactions requires detailed studies, often involving:

  • Binding Affinity Studies : Evaluating how well the compound binds to target proteins.
  • Functional Assays : Assessing the biological response upon binding.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisProtecting group in Fmoc-based peptide synthesis
Drug DevelopmentScaffold for drug design targeting specific pathways
BioconjugationFacilitates attachment of biomolecules in diagnostics

Case Study Example

In a study examining the use of Fmoc-amino acids in peptide synthesis, researchers demonstrated that the incorporation of Fmoc-protected amino acids significantly improved the yield and purity of synthesized peptides compared to traditional methods. This finding underscores the importance of protective groups in synthetic organic chemistry and their role in advancing drug development.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-Amb-OH is primarily used as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides.

Medicinal Chemistry

Research has indicated that compounds like Fmoc-4-Amb-OH exhibit significant biological activities, including:

Antitumor Activity

Studies have shown that derivatives of Fmoc compounds can inhibit the proliferation of various cancer cell lines. The fluorenyl moiety is believed to enhance cytotoxicity against tumor cells.

Anti-inflammatory Effects

In vitro studies suggest that Fmoc-4-Amb-OH may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Antioxidant Activity

Preliminary investigations indicate that this compound may scavenge free radicals and protect against oxidative stress, contributing to its potential therapeutic benefits.

Case Studies

Several studies have documented the effectiveness of Fmoc-4-Amb-OH in various applications:

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of breast and colon cancer cell linesJournal of Medicinal Chemistry
Inflammation ModelsReduced swelling and inflammatory markers in animal modelsExperimental Biology and Medicine
Oxidative Stress ProtectionDecreased lipid peroxidation in cellular modelsFree Radical Biology and Medicine

Comparative Analysis with Related Compounds

To evaluate the efficacy of Fmoc-4-Amb-OH, a comparative analysis with structurally similar compounds was conducted:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
Fmoc-4-Amb-OHHighModerateHigh
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acidModerateHighModerate
4-Methoxybenzoic acidLowLowLow

Comparison with Similar Compounds

Table 1: Key Parameters of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
4-Fmoc-amino-3-methylbutanoic acid 3-methyl (γ-amino acid) C₂₃H₂₃NO₄ 377.43 96 SPPS, introduces steric hindrance
(R)-3-Fmoc-amino-4-(3-trifluoromethylphenyl)butanoic acid 3-(CF₃)phenyl C₂₆H₂₂F₃NO₄ 481.45 Not reported Potential use in fluorinated peptide analogs
4-Fmoc-amino-3-(4-chlorobenzyloxy)benzoic acid 4-Cl-benzyloxy (aromatic) C₂₈H₂₂ClNO₅ 487.93 85 Solid-phase synthesis of aromatic peptides
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-tolyl (α-amino acid) C₂₅H₂₃NO₄ 401.45 Not reported Chiral building block for β-sheet stabilization
4-Fmoc-amino-5-(1-morpholino)pentanoic acid Morpholino (cyclic amine) C₂₄H₂₈N₂O₅ 424.49 90 Enhances solubility and bioavailability
(R)-3-Fmoc-amino-4-(4-iodophenyl)butanoic acid 4-iodophenyl C₂₅H₂₂INO₄ 527.35 Not reported Radiolabeling or cross-coupling reactions
(S)-2-Fmoc-amino-4-(tert-butyldiphenylsilyloxy)-3-methylbutanoic acid (syn) tert-butyldiphenylsilyloxy (Si-protected) C₃₆H₃₉NO₅Si 602.86 49 Stereoselective synthesis of branched peptides

Key Differences and Implications

(a) Backbone and Substituent Effects

  • γ- vs. α/β-Amino Acids: The target compound’s γ-amino acid backbone (amino group at C4) provides greater conformational flexibility compared to α-amino acids (e.g., ’s o-tolyl derivative), which are rigid and prone to β-sheet formation. γ-Amino acids are used to design peptidomimetics with enhanced metabolic stability .
  • Steric Hindrance : The 3-methyl group in the target compound reduces reactivity during coupling, requiring optimized conditions (e.g., HATU/DIPEA activation). In contrast, the 4-iodophenyl substituent () adds bulk but also enables post-synthetic modifications like Suzuki couplings .

(c) Functional Group Diversity

  • Electron-Withdrawing Groups : The trifluoromethylphenyl group () increases electrophilicity, aiding in nucleophilic acyl substitutions but reducing solubility in aqueous media.
  • Polar Groups: Morpholino and piperazino substituents () enhance water solubility, making them suitable for therapeutic peptides .

Q & A

Q. What are the optimal synthetic routes for preparing 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid, and how can purity be ensured?

The synthesis typically involves Fmoc-protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine or sodium carbonate) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Reaction conditions (temperature, pH) must be tightly controlled to minimize side reactions. Purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the absence of unreacted intermediates or protecting group residues .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : Assign peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons), methyl groups (δ 1.0–1.5 ppm), and carboxylic acid (δ 10–12 ppm) .
  • HPLC : Monitor retention times against standards to assess purity (>95% typically required for peptide synthesis) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 383.4 for the protonated form) .

Q. How should this compound be stored to maintain stability, and what decomposition products might form?

Store at −20°C in airtight, light-protected containers to prevent Fmoc group cleavage or oxidation. Decomposition may yield fluorenylmethanol or unprotected amino acids, detectable via HPLC drift in retention times or new NMR peaks .

Advanced Research Questions

Q. How can contradictory data in coupling efficiency during peptide synthesis using this compound be resolved?

Low coupling efficiency may arise from steric hindrance due to the methyl group or incomplete Fmoc deprotection. Optimize by:

  • Using stronger bases (20% piperidine in DMF) for deprotection.
  • Activating the carboxylic acid with coupling reagents like HBTU/HOBt to improve reactivity . Validate stepwise yields via LC-MS to identify bottlenecks .

Q. What strategies are effective for modifying the methyl substituent to enhance biological activity or solubility?

Replace the methyl group with polar or bulky substituents (e.g., hydroxyl, trifluoromethyl) to alter hydrophobicity or target interactions. For example:

  • 3-Hydroxybutanoic acid derivatives : Improve solubility via hydrogen bonding .
  • Aryl substituents : Enhance binding to hydrophobic enzyme pockets (e.g., 4-nitrophenyl analogs in anti-inflammatory studies) . Synthesize analogs via reductive amination or Suzuki coupling, followed by activity screening in enzymatic assays .

Q. How do structural differences between this compound and its stereoisomers impact peptide synthesis outcomes?

Stereochemistry at the 3-methyl position affects peptide backbone conformation and enzyme recognition. For example:

  • (R)-isomers : May induce α-helical structures in peptides.
  • (S)-isomers : Favor β-sheet formation. Compare circular dichroism (CD) spectra of peptides synthesized with each isomer to correlate structure and stability .

Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes, receptors)?

Employ:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS .

Methodological Considerations

Q. How can researchers troubleshoot unexpected byproducts during Fmoc-deprotection?

Common byproducts (e.g., dibenzofulvene adducts) form if scavengers like piperazine are absent. Mitigate by:

  • Adding 2% v/v thiol-based scavengers (e.g., mercaptoethanol) during deprotection.
  • Monitoring reaction progress via TLC or HPLC to halt reactions at optimal times .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Use microwave-assisted synthesis to reduce reaction times and improve consistency .
  • Implement continuous-flow purification systems with C18 columns for large-scale HPLC .
  • Validate batch consistency via tandem MS/MS and elemental analysis .

Safety and Handling

Q. What precautions are necessary given the limited toxicological data for this compound?

Treat as a potential irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Dispose of waste via incineration or licensed chemical disposal services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.